XLogP3 Lipophilicity Advantage of 3,6-Dichloro-2-nitrobenzenesulfonamide Over the Parent 2-Nitrobenzenesulfonamide and Mono-Chloro Analog
The computed XLogP3 value for 3,6-dichloro-2-nitrobenzenesulfonamide is 1.6, representing a 5.3-fold increase in predicted octanol-water partition coefficient relative to unsubstituted 2-nitrobenzenesulfonamide (XLogP3 = 0.3) and a 4.4-fold increase relative to the mono-chloro analog 2-chloro-5-nitrobenzenesulfonamide (LogP = 0.96) [1]. Both compounds share identical hydrogen bond donor (1) and acceptor (5) counts and nearly identical topological polar surface area (~114 Ų), isolating the lipophilicity difference to the second chlorine substituent [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-Nitrobenzenesulfonamide (CAS 5455-59-4): XLogP3 = 0.3; 2-Chloro-5-nitrobenzenesulfonamide (CAS 96-72-0): LogP = 0.96 |
| Quantified Difference | +1.3 log units vs. parent (+433%); +0.64 log units vs. mono-chloro analog (+67% in logP scale) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; mono-chloro LogP from ChemSrc |
Why This Matters
Higher lipophilicity in the range of 1.6 vs. 0.3–0.96 predicts improved passive membrane permeability and potentially enhanced cellular uptake or blood-brain barrier penetration, critical for intracellular target engagement in medicinal chemistry programs.
- [1] PubChem Compound Summary CID 121228426. 3,6-Dichloro-2-nitrobenzenesulfonamide. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/121228426. View Source
- [2] PubChem Compound Summary CID 138510. 2-Nitrobenzenesulfonamide (CAS 5455-59-4). Computed Properties: XLogP3 = 0.3. https://pubchem.ncbi.nlm.nih.gov/compound/5455-59-4. View Source
